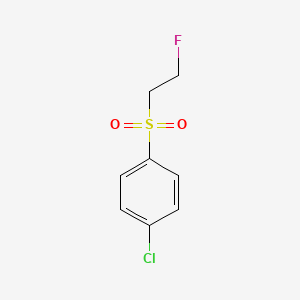

1-Chloro-4-(2-fluoroethanesulfonyl)benzene

描述

1-Chloro-4-(2-fluoroethanesulfonyl)benzene is a halogenated aromatic compound featuring a chloro substituent at the para position and a 2-fluoroethylsulfonyl group. The sulfonyl moiety (-SO₂-) imparts strong electron-withdrawing properties, while the fluorine atom on the ethyl chain enhances stability and modulates reactivity.

属性

IUPAC Name |

1-chloro-4-(2-fluoroethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXIJOLZVQIOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCF)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of 1-Chloro-4-(2-fluoroethanesulfonyl)benzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to a benzene ring, which plays a crucial role in various chemical reactions .

Mode of Action

this compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces a group of atoms in another molecule . The compound can react via an SN2 pathway for primary benzylic halides, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The compound affects the biochemical pathways involving reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with these pathways can lead to various downstream effects, such as the formation of new compounds or intermediates .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. For instance, in reactions at the benzylic position, the compound can lead to the formation of new compounds or intermediates . These new entities can have various effects on cellular functions, depending on their specific properties and the cells they interact with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect the compound’s reactivity. Additionally, factors such as temperature, pH, and the presence of light can also influence the compound’s stability and reactivity .

生化分析

Biochemical Properties

1-Chloro-4-(2-fluoroethanesulfonyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as an electrophile. The interactions with enzymes and proteins often involve the formation of covalent bonds, leading to modifications in the activity of these biomolecules. The nature of these interactions can vary, but they typically involve the formation of stable complexes that can alter the biochemical pathways in which these enzymes and proteins are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cytotoxic effects in certain cell lines, such as Chinese hamster ovary cells. This cytotoxicity can lead to changes in cell viability and proliferation, impacting overall cellular health. Additionally, the compound can modulate gene expression, leading to alterations in the production of key proteins involved in cellular metabolism and signaling.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as an electrophile in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on enzymes and proteins. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce toxic or adverse effects. For example, studies have shown that high doses of similar compounds can lead to significant toxicity in animal models, including liver and kidney damage. The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are critical for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can influence the overall bioavailability and efficacy of the compound, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s ability to interact with specific biomolecules and exert its biological effects. For example, localization to the nucleus can enhance the compound’s ability to modulate gene expression, while localization to the mitochondria can influence cellular metabolism.

生物活性

Overview

1-Chloro-4-(2-fluoroethanesulfonyl)benzene is a chlorinated aromatic compound with significant potential in both synthetic and biological applications. With the molecular formula C8H8ClFO2S and a molecular weight of approximately 222.66 g/mol, this compound exhibits unique properties due to its structural components, including a chlorine atom and a fluoroethanesulfonyl group attached to a benzene ring. Its biological activity primarily revolves around its interactions with various biomolecules, influencing cellular processes and biochemical pathways.

The primary mechanism of action for this compound involves nucleophilic substitution reactions at the benzylic position of aromatic compounds. This interaction can lead to the formation of new compounds or intermediates, significantly affecting cellular functions. The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby influencing their activity.

Biochemical Pathways

This compound is involved in several key biochemical pathways:

- Nucleophilic Substitution : The compound participates in nucleophilic substitution reactions, which are critical for modifying biomolecules.

- Oxidation : It can be oxidized to form sulfone derivatives, which may exhibit different biological activities compared to the parent compound.

- Free Radical Reactions : The compound can engage in free radical bromination and other oxidative processes that alter its reactivity and biological effects.

Cellular Effects

The biological activity of this compound extends to various cellular effects:

- Cytotoxicity : In laboratory studies, it has been shown to induce cytotoxic effects in certain cell lines, such as Chinese hamster ovary (CHO) cells. The degree of toxicity often correlates with the concentration used.

- Gene Expression Modulation : The compound influences gene expression by altering signaling pathways within cells.

- Metabolic Impact : It affects cellular metabolism by interacting with metabolic enzymes, potentially leading to altered metabolite levels.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal effects observed; may serve as a baseline for further studies.

- High Doses : Significant toxicity reported, including potential liver and kidney damage as seen in animal models. These findings underscore the importance of dosage in evaluating safety and efficacy.

Metabolic Pathways

The compound undergoes biotransformation through various metabolic pathways:

- Oxidative Metabolism : It is subject to oxidation, leading to metabolites that may differ in biological activity from the parent compound.

- Conjugation Reactions : Conjugation with endogenous substrates can modify its pharmacokinetics and biological effects.

Transport and Distribution

The transport and distribution of this compound within biological systems are influenced by:

- Binding Proteins : Interaction with transporters can affect its localization within cells.

- Environmental Factors : Conditions such as pH, temperature, and the presence of other chemicals can alter its stability and reactivity.

Case Studies

Several studies have highlighted the biological implications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxic effects on CHO cells at concentrations above 50 µM. |

| Study B | Investigated metabolic pathways showing significant oxidation leading to sulfone derivatives. |

| Study C | Examined dosage-related toxicity in rodent models, indicating liver damage at high doses. |

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electron-Withdrawing Effects: The sulfonyl group (-SO₂-) in the target compound is stronger than sulfanyl (-S-) but weaker than nitro (-NO₂) groups. Fluorine substitution (e.g., in 2-fluoroethyl) enhances stability and lipophilicity compared to non-fluorinated analogs .

- Reactivity : Sulfonyl groups facilitate nucleophilic aromatic substitution (e.g., in drug intermediates), while sulfanyl groups are more prone to oxidation .

Key Observations :

- Fluorination : Fluorinated side chains (e.g., 2-fluoroethyl) may require specialized reagents (e.g., Selectfluor) or catalytic systems, as seen in DFT studies of allylic fluorination .

- Sulfonylation: Conversion of sulfides to sulfonyl groups often involves oxidation with agents like H₂O₂ or KMnO₄, though conditions must be optimized to avoid over-oxidation .

Physical and Spectroscopic Properties

- NMR Data :

- Melting Points : Sulfonyl derivatives generally exhibit higher melting points than sulfides due to increased dipole-dipole interactions (e.g., 1-chloro-4-(phenylsulfonyl)benzene vs. sulfanyl analogs) .

准备方法

Electrophilic Aromatic Sulfonylation

The initial step involves the sulfonation of benzene derivatives with 2-fluoroethanesulfonyl chloride. This reaction typically proceeds via the following pathway:

- Reagents: 2-fluoroethanesulfonyl chloride, a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.

- Conditions: Usually carried out in an inert solvent like dichloromethane at low temperatures (0–25°C) to control reactivity and selectivity.

- Mechanism: The sulfonyl chloride acts as an electrophile, attacking the aromatic ring to form the sulfonylbenzene intermediate.

- A patent describes the sulfonation process where 2-fluoroethanesulfonyl chloride reacts with benzene derivatives under controlled conditions to yield the sulfonylbenzene intermediates with high regioselectivity (patent US5446134).

Chlorination of the Sulfonylbenzene

Following sulfonylation, the next step is chlorination at the para position relative to the sulfonyl group to produce the target compound:

- Reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride.

- Conditions: Elevated temperatures (~80–120°C) under inert atmosphere, often with catalytic amounts of Lewis acids or halogenating agents.

- Mechanism: The chlorinating agent facilitates electrophilic substitution at the para position, displacing any existing leaving groups or activating the aromatic ring for substitution.

- A process described in patent US20160280619A1 involves reacting a sulfonylbenzene intermediate with chlorinating agents like oxalyl chloride, under nitrogen, to selectively introduce chlorine at the aromatic ring's para position (patent US20160280619A1).

Alternative Synthetic Routes

Some research explores direct sulfonylation followed by halogenation in a one-pot or telescoped process to improve efficiency:

- One-Pot Synthesis: Combining sulfonylation and chlorination in a single reaction vessel without isolating intermediates, reducing process steps and purification requirements.

- Reagents: Use of chlorinating agents like oxalyl chloride in the presence of catalytic bases or Lewis acids, with solvents such as dichloromethane or tetrahydrofuran.

- Conditions: Mild to moderate heating, with careful control of temperature to prevent side reactions.

- Patent US20150183763A1 discusses a one-pot process where sulfonylation and chlorination are combined, avoiding the formation of impurities associated with stepwise procedures (patent US20150183763A1).

Research Data and Process Optimization

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Sulfonylation | 2-fluoroethanesulfonyl chloride, Lewis acid | Dichloromethane | 0–25°C | High | Regioselective para substitution |

| Chlorination | Oxalyl chloride or SOCl₂ | Dichloromethane | 80–120°C | Moderate to high | Para-selectivity, minimized side reactions |

| One-pot process | Sulfonyl chloride + chlorinating agent | Dichloromethane | 0–25°C (initial), then elevated | Improved efficiency | Reduced purification steps |

Research Findings and Process Considerations

- Selectivity: Both sulfonylation and chlorination steps show high regioselectivity for para substitution, crucial for obtaining the desired compound.

- Impurities: Excessive temperature or reagent quantities can lead to side reactions, such as ortho substitution or formation of by-products.

- Safety: Handling reagents like oxalyl chloride and thionyl chloride requires caution due to their corrosive and toxic nature.

- Environmental Impact: Efforts are ongoing to develop greener methods, such as solvent recycling and alternative reagents that reduce hazardous waste.

Summary of Key Research and Patent Sources

| Source | Focus | Key Findings |

|---|---|---|

| US5446134 | Sulfonation of benzene derivatives | High regioselectivity via electrophilic sulfonylation |

| US20160280619 | Chlorination of sulfonylbenzene intermediates | Use of oxalyl chloride for para-chlorination |

| US20150183763 | One-pot synthesis | Combining sulfonylation and chlorination to improve efficiency |

常见问题

Basic Research Questions

Q. What are reliable synthetic routes for preparing 1-Chloro-4-(2-fluoroethanesulfonyl)benzene, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves sulfonation of 1-chloro-4-fluorobenzene followed by fluoroethylation. Radical-polar crossover photoredox catalysis (e.g., using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) can enhance fluorination efficiency by stabilizing reactive intermediates . Monitor reaction progress via <sup>19</sup>F-NMR to track fluorine incorporation. Optimize solvent polarity (e.g., acetonitrile or DMF) to balance solubility and reaction rates.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : Use multi-nuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to verify substituent positions. Compare chemical shifts with analogs like 1-chloro-4-(phenylethynyl)benzene (δ<sup>1</sup>H 7.3–7.6 ppm for aromatic protons; δ<sup>19</sup>F −120 to −125 ppm for fluoroalkyl groups) . High-resolution mass spectrometry (HRMS) with ESI+ or EI ionization ensures molecular ion integrity.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Refer to SDS guidelines for halogenated sulfones: use fume hoods, nitrile gloves, and flame-resistant lab coats. Store at 2–8°C in amber glass under inert gas (Ar/N2) to prevent hydrolysis of the sulfonyl group . Conduct waste disposal via licensed hazardous waste contractors, emphasizing halogen-specific neutralization protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G(d,p)) to model transition states. Compare activation energies for substitution at the chloro- vs. fluoroethanesulfonyl sites. Solvent effects can be incorporated via PCM models. For example, α-methyl styrene analogs show transition state energies ~4.66 kcal/mol for fluorination, suggesting steric hindrance may dominate in bulkier systems .

Q. What strategies are effective for studying the sulfonyl group’s electronic effects in cross-coupling reactions?

- Methodological Answer : Use Hammett substituent constants (σmeta or σpara) to quantify electron-withdrawing effects. Electrochemical methods (cyclic voltammetry) can measure redox potentials influenced by the sulfonyl group. For Suzuki-Miyaura coupling, screen Pd catalysts (e.g., Pd(OAc)2/SPhos) and base combinations (K3PO4 in toluene/water) to improve yields .

Q. How can polymorph screening of this compound be conducted to identify stable crystalline forms?

- Methodological Answer : Perform solvent-mediated crystallization trials (e.g., using ethanol/water or THF/heptane). Analyze polymorphs via PXRD and DSC (melting points ±2°C reproducibility). Hydrate formation, as seen in glucopyranosyl-benzene analogs, may require controlled humidity chambers .

Q. What degradation pathways dominate under accelerated stability testing, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。